molecular formula C7H8O B1365360 Anisole-2,4,6-d3 CAS No. 2567-25-1

Anisole-2,4,6-d3

Cat. No. B1365360
CAS RN: 2567-25-1
M. Wt: 111.16 g/mol
InChI Key: RDOXTESZEPMUJZ-UJESMPABSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (441 mg, 0.76 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (279 mg, 0.30 mmol) were added to a round bottom flask which was evacuated and flushed with nitrogen 3 times, anisole (16.600 ml) was added and the mixture evacuated and flushed with nitrogen 3 times and then heated to 50ºC for 10 minutes. Cesium carbonate (6204 mg, 19.04 mmol), methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (1700 mg, 7.62 mmol) and Iodobenzene (1.023 ml, 9.14 mmol) were stirred in anisole (33.2 ml), the flask was evacuated and flushed with nitrogen three times and then heated to 50ºC. The catalyst mixture was transferred into the flask with the reactants (by syringe) and the mixture heated to 100 °C for 18 hours. The reaction mixture was diluted with isohexane (60 ml) and the solid collected by filtration and washed with more isohexane (30 ml). The solid was slurried in DCM / MeOH and adsorbed onto silica then purified by flash silica chromatography eluting with 2% 3.7N NH3 / MeOH in DCM to give methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate (1310 mg, 57.5 %) as a yellow solid.
Quantity
0.019 mol
Type
reagent
Reaction Step One
Quantity
0.0332 L
Type
solvent
Reaction Step Two
Quantity
0.00762 mol
Type
reactant
Reaction Step Three
Quantity
0.00914 mol
Type
reactant
Reaction Step Four
Quantity
0.000762 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
1
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.019 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.0332 L
Type
solvent
Smiles
COC1=CC=CC=C1
Step Three
Name
Quantity
0.00762 mol
Type
reactant
Smiles
CN1C=NC2=C1C=C(C(=C2F)N)C(=O)OC
Step Four
Name
Quantity
0.00914 mol
Type
reactant
Smiles
C1=CC=C(C=C1)I
Step Five
Name
Quantity
0.000762 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000305 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=C(C(=C2F)NC3=CC=CC=C3)C(=O)OC
Measurements
Type Value Analysis
YIELD 57.47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.